N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with 5-phenyl-1,2-oxazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: shares structural similarities with other oxazole derivatives such as:
Uniqueness
The presence of the methoxy group in This compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-5-8-13(10-14)18-17(20)15-11-16(22-19-15)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20) |
InChI Key |
HHDKWDLXXDCDDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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